

# KIN1148: A Novel Small-Molecule Adjuvant for Enhanced Influenza Vaccine Efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **KIN1148**

Cat. No.: **B15567347**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

**KIN1148**, a novel, synthetic small-molecule agonist of the innate immune receptor RIG-I, presents a significant advancement in influenza vaccine adjuvant technology. This document provides a comprehensive technical overview of **KIN1148**, detailing its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation. By directly activating the RIG-I signaling pathway, **KIN1148** enhances both humoral and cellular immune responses to influenza antigens, offering the potential for dose-sparing and broader protection against diverse influenza strains. The data herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of **KIN1148**'s potential as a next-generation influenza vaccine adjuvant.

## Introduction

The dynamic nature of the influenza virus necessitates the development of robust and broadly protective vaccines. Vaccine adjuvants are critical components in this endeavor, augmenting the immunogenicity of vaccine antigens. **KIN1148** is a benzobisthiazole compound that has been identified as a potent activator of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF- $\kappa$ B) through a unique, direct interaction with the Retinoic acid-Inducible Gene I (RIG-I) protein.<sup>[1]</sup> This activation of the innate immune system primes a powerful and multifaceted adaptive immune response to co-administered influenza antigens. Preclinical studies have demonstrated that **KIN1148**, when formulated with influenza vaccines,

significantly enhances protection against lethal challenges with H1N1 and H5N1 influenza strains in murine models.[1][2]

## Mechanism of Action: RIG-I Signaling Pathway

**KIN1148** functions by directly binding to the RIG-I protein, a key cytosolic pattern-recognition receptor responsible for detecting viral RNA.[1] Unlike the canonical activation of RIG-I by viral RNA containing a 5'-triphosphate, **KIN1148** induces a conformational change in RIG-I in an RNA- and ATP-independent manner.[1] This non-canonical activation leads to the self-oligomerization of RIG-I and the recruitment of downstream signaling molecules, culminating in the activation of the transcription factors IRF3 and NF- $\kappa$ B.[1] These transcription factors then translocate to the nucleus to initiate the expression of a broad range of antiviral genes, pro-inflammatory cytokines, and chemokines, which are crucial for the maturation of dendritic cells and the subsequent activation of T and B lymphocytes.



[Click to download full resolution via product page](#)

Caption: **KIN1148** directly activates RIG-I, leading to downstream activation of IRF3 and NF- $\kappa$ B and subsequent gene expression.

## Preclinical Efficacy Data Humoral Immune Response

The administration of **KIN1148** as an adjuvant with a suboptimal dose of split influenza A virus (IAV-SV) vaccine significantly enhances the humoral immune response in mice. This is

characterized by increased titers of influenza-specific IgG antibodies and hemagglutination inhibition (HAI) antibodies.

| Parameter               | Vaccine Group        | Result              | Reference           |
|-------------------------|----------------------|---------------------|---------------------|
| H1N1-specific IgG Titer | IAV-SV + Vehicle     | Baseline            | Probst et al., 2017 |
| IAV-SV + KIN1148        | Significant Increase | Probst et al., 2017 |                     |
| H5N1-specific IgG Titer | H5-SV + Vehicle      | Baseline            | Hemann et al., 2023 |
| H5-SV + KIN1148         | Significant Increase | Hemann et al., 2023 |                     |
| H1N1 HAI Titer          | IAV-SV + Vehicle     | Low/Undetectable    | Probst et al., 2017 |
| IAV-SV + KIN1148        | Protective Titers    | Probst et al., 2017 |                     |
| H5N1 HAI Titer          | H5-SV + Vehicle      | Low/Undetectable    | Hemann et al., 2023 |
| H5-SV + KIN1148         | Protective Titers    | Hemann et al., 2023 |                     |

## Cellular Immune Response

**KIN1148** adjuvanted vaccines also elicit a robust cellular immune response, which is crucial for clearing virally infected cells and providing long-term immunity. This includes the enhanced activation and proliferation of IAV-specific CD4+ and CD8+ T cells. Furthermore, **KIN1148** promotes a Th2-biased and immunoregulatory cytokine response, which may help to mitigate the immunopathology associated with severe influenza infections.[\[2\]](#)

| Parameter                     | Vaccine Group                | Result              | Reference           |
|-------------------------------|------------------------------|---------------------|---------------------|
| IAV-specific CD4+ T cells     | IAV-SV + Vehicle             | Baseline            | Hemann et al., 2023 |
| IAV-SV + KIN1148              | Increased Frequency & Number | Hemann et al., 2023 |                     |
| IAV-specific CD8+ T cells     | IAV-SV + Vehicle             | Baseline            | Hemann et al., 2023 |
| IAV-SV + KIN1148              | Increased Frequency & Number | Hemann et al., 2023 |                     |
| Cytokine Production (T cells) | IAV-SV + Vehicle             | Baseline            | Probst et al., 2017 |
| IAV-SV + KIN1148              | Increased IL-4 and IL-10     | Probst et al., 2017 |                     |

## Protection Against Lethal Challenge

The enhanced humoral and cellular immune responses translate to improved protection against lethal influenza virus challenge in mice.

| Challenge Strain               | Vaccine Group    | Survival (%)          | Viral Titer Reduction in Lungs | Reference           |
|--------------------------------|------------------|-----------------------|--------------------------------|---------------------|
| H1N1<br>(A/California/04/2009) | IAV-SV + Vehicle | Suboptimal            | Baseline                       | Probst et al., 2017 |
| IAV-SV + KIN1148               | 100%             | ~20-fold reduction    | Probst et al., 2017            |                     |
| H5N1<br>(A/Vietnam/1203/2004)  | H5-SV + Vehicle  | Suboptimal            | Baseline                       | Hemann et al., 2023 |
| H5-SV + KIN1148                | 100%             | Significant Reduction | Hemann et al., 2023            |                     |

## Experimental Protocols

### Murine Immunization and Challenge Studies

## Murine Immunization and Challenge Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for evaluating the adjuvant effect of **KIN1148** in a murine influenza vaccine model.

- Animals: Female C57BL/6 mice, 6-8 weeks of age.

- Vaccine: Suboptimal dose of monovalent split virus H1N1 A/California/07/2009 or H5N1 A/Vietnam/1203/2004 vaccine.
- Adjuvant Formulation: **KIN1148** is formulated in a liposomal delivery system. A blank liposome formulation serves as the vehicle control.
- Immunization: Mice are immunized intramuscularly (i.m.) in the gastrocnemius muscle with the vaccine formulation. A prime-boost regimen is typically employed, with the boost administered 21 days after the primary immunization.
- Challenge: Vaccinated mice are challenged intranasally (i.n.) with a lethal dose (e.g., 10x LD50) of mouse-adapted influenza virus (e.g., A/California/04/2009).
- Readouts:
  - Survival and Weight Loss: Monitored daily for 14 days post-challenge.
  - Antibody Titers: Serum is collected at specified time points post-immunization to measure influenza-specific IgG and HAI titers by ELISA and HAI assay, respectively.
  - Viral Load: Lungs are harvested at early time points post-challenge (e.g., day 3) to quantify viral titers by plaque assay or qPCR.
  - T-cell Responses: Spleens and lung-draining lymph nodes are harvested post-immunization to assess influenza-specific T-cell responses by flow cytometry following ex vivo restimulation with influenza antigens.

## Key Methodologies

- Enzyme-Linked Immunosorbent Assay (ELISA):
  - 96-well plates are coated with purified influenza virus antigen overnight at 4°C.
  - Plates are washed and blocked with a suitable blocking buffer (e.g., 1% BSA in PBS).
  - Serially diluted serum samples are added and incubated for 2 hours at room temperature.

- Plates are washed, and a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody is added for 1 hour.
- After washing, a TMB substrate is added, and the reaction is stopped with sulfuric acid.
- Absorbance is read at 450 nm, and endpoint titers are determined.
- Hemagglutination Inhibition (HAI) Assay:
  - Serum samples are treated with a receptor-destroying enzyme (RDE) to remove non-specific inhibitors.
  - Two-fold serial dilutions of the treated serum are made in V-bottom 96-well plates.
  - A standardized amount of influenza virus (typically 4 HA units) is added to each well and incubated.
  - A suspension of red blood cells (e.g., turkey or chicken) is added to all wells.
  - The plate is incubated until a button of red blood cells forms in the control wells (no virus).
  - The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination.
- Flow Cytometry for T-cell Analysis:
  - Single-cell suspensions are prepared from spleens or lymph nodes.
  - Cells are restimulated ex vivo with influenza-specific peptides or whole virus antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours.
  - Cells are stained with a panel of fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4, IL-10).
  - Data is acquired on a flow cytometer and analyzed to determine the frequency and phenotype of antigen-specific T cells.
- Dendritic Cell (DC) Maturation Assay:

- Human monocyte-derived dendritic cells (moDCs) are generated from peripheral blood mononuclear cells (PBMCs).
- moDCs are treated with **KIN1148**, a positive control (e.g., LPS), or a vehicle control for a specified period (e.g., 24 hours).
- Cells are stained with fluorescently labeled antibodies against maturation markers (e.g., CD80, CD83, CD86, HLA-DR).
- The expression of these markers is quantified by flow cytometry to assess the maturation status of the DCs.

## Conclusion

**KIN1148** represents a promising new adjuvant for influenza vaccines. Its well-defined mechanism of action, centered on the direct and non-canonical activation of the RIG-I pathway, provides a strong rationale for its potent immunomodulatory effects. The preclinical data robustly demonstrate its ability to enhance both humoral and cellular immunity, leading to superior protection against influenza virus infection. The detailed experimental protocols provided herein offer a framework for the further evaluation and development of **KIN1148** as a valuable tool in the fight against seasonal and pandemic influenza. Further investigation into the dose-sparing and breadth of protection afforded by **KIN1148** is warranted to fully realize its clinical potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule IRF3 agonist functions as an influenza vaccine adjuvant by modulating the antiviral immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [KIN1148: A Novel Small-Molecule Adjuvant for Enhanced Influenza Vaccine Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15567347#kin1148-s-role-as-an-influenza-vaccine-adjuvant\]](https://www.benchchem.com/product/b15567347#kin1148-s-role-as-an-influenza-vaccine-adjuvant)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)